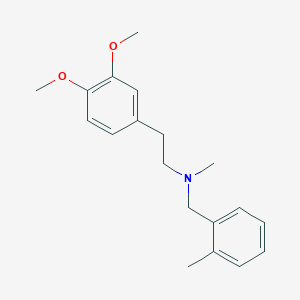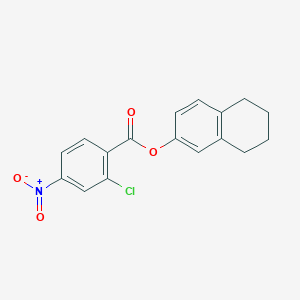![molecular formula C22H14Br3N3O6 B5745622 3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5745622.png)
3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been the subject of extensive research to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Applications De Recherche Scientifique
3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate has potential applications in various scientific research fields. One of the primary areas of interest is cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been investigated for its potential use in organic electronics due to its unique molecular structure.
Mécanisme D'action
The mechanism of action of 3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate is not fully understood, but it is believed to inhibit the growth of cancer cells by disrupting the cell cycle and inducing apoptosis. It may also inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate has low toxicity and does not cause significant harm to healthy cells. However, it may have some side effects on the liver and kidneys, and further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate in lab experiments is its potential applications in cancer research and the development of new antibiotics. However, the compound's high cost and limited availability may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate. One area of interest is the development of new cancer treatments using this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields such as organic electronics and drug development. Finally, more research is needed to optimize the synthesis method and reduce the cost of producing this compound.
Méthodes De Synthèse
The synthesis of 3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate involves the reaction of 3-aminophenylboronic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2,4,6-tribromoacetyl chloride and hydrazine hydrate to form the final compound. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Propriétés
IUPAC Name |
[3-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Br3N3O6/c23-15-9-18(24)21(19(25)10-15)33-12-20(29)27-26-11-13-2-1-3-17(8-13)34-22(30)14-4-6-16(7-5-14)28(31)32/h1-11H,12H2,(H,27,29)/b26-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWQAKMFYHKVOS-KBKYJPHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Br3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)



![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)
![5-methyl-2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5745594.png)
![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)



![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5745616.png)


